molecular formula C11H13ClO2 B8704408 3-Isopropylphenoxyacetic acid chloride CAS No. 651728-44-8

3-Isopropylphenoxyacetic acid chloride

Cat. No. B8704408
M. Wt: 212.67 g/mol
InChI Key: XYICRZCOGRZXCE-UHFFFAOYSA-N
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Patent
US06897227B2

Procedure details

A mixture of 3-isopropylphenoxyacetic acid (prepared by the reaction of 3-isopropylphenol with chloroacetic acid in the presence of sodium hydroxide, 5.0 g, 25.8 mmol) and SOCl2 (5.0 mL, 8.2 g, 68.8 mmol) in 10 mL of benzene was refluxed for 2 h. Thereafter volatile materials were removed by vacuum distillation to give 3-isopropylphenoxyacetic acid chloride as a light brown oil. To an ice-bath cooled solution of 4-aminobutyric acid (5.3 g, 51.6 mmol, 2.0 eq) and NaOH (2.0 g, 51.6 mmol) in 60 mL of H2O and 80 mL of CH3CN were added drop-wise the acid chloride in 40 mL of CH3CN and NaHCO3 (3.3 g, 38.7 mmol, 1.5 eq) in 50 mL of H2O. The resulting mixture was stirred vigorously for 5 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9](O)=[O:10])([CH3:3])[CH3:2].C(C1C=C(O)C=CC=1)(C)C.[Cl:25]CC(O)=O.[OH-].[Na+].O=S(Cl)Cl>C1C=CC=CC=1>[CH:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9]([Cl:25])=[O:10])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=C(OCC(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter volatile materials were removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(OCC(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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